molecular formula C10H11NO5 B14372406 2-(4-Nitrophenyl)-1,3-dioxan-5-ol CAS No. 89863-03-6

2-(4-Nitrophenyl)-1,3-dioxan-5-ol

Cat. No.: B14372406
CAS No.: 89863-03-6
M. Wt: 225.20 g/mol
InChI Key: MNRWJWLZUUIWRE-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,3-dioxan-5-ol is an organic compound that features a nitrophenyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,3-dioxan-5-ol typically involves the nitration of phenol to produce 4-nitrophenol, which is then used as a precursor. The reaction conditions for nitration usually involve the use of dilute nitric acid at room temperature . The subsequent steps involve the formation of the dioxane ring through a series of reactions that may include the use of aldehydes or ketones and acid catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,3-dioxan-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2-(4-aminophenyl)-1,3-dioxan-5-ol, while substitution reactions could introduce various functional groups at the benzylic position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxan-5-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a dioxane ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler nitrophenyl derivatives.

Properties

CAS No.

89863-03-6

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C10H11NO5/c12-9-5-15-10(16-6-9)7-1-3-8(4-2-7)11(13)14/h1-4,9-10,12H,5-6H2

InChI Key

MNRWJWLZUUIWRE-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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